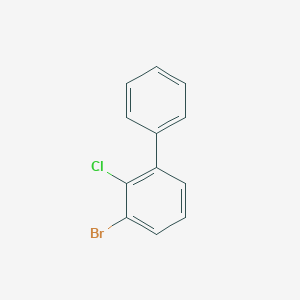

3-Bromo-2-chloro-1,1'-biphenyl

Description

Properties

CAS No. |

56486-89-6 |

|---|---|

Molecular Formula |

C12H8BrCl |

Molecular Weight |

267.55 g/mol |

IUPAC Name |

1-bromo-2-chloro-3-phenylbenzene |

InChI |

InChI=1S/C12H8BrCl/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |

InChI Key |

UEOXZVYLEILTCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-1,1’-biphenyl can be achieved through several methods. One common approach is the bromination and chlorination of biphenyl. The process typically involves the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective substitution at the desired positions .

Industrial Production Methods: On an industrial scale, the production of 3-Bromo-2-chloro-1,1’-biphenyl may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium amide (KNH2) are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated biphenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have identified 3-bromo-2-chloro-1,1'-biphenyl as a potential candidate for the development of new anticancer therapies. It acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound's structural features allow it to interact effectively with the target enzyme, potentially leading to the development of novel therapeutic agents for cancer treatment. The design and synthesis of PRMT5 inhibitors based on this compound have shown promising results in preclinical trials, indicating its clinical application potential .

Antimicrobial Properties

Research has demonstrated that biphenyl derivatives, including this compound, possess antimicrobial properties. These compounds can inhibit bacterial growth and may be useful in developing new antibiotics or antimicrobial agents .

Material Science

Organic Electronics

The compound is also explored for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic semiconductors. Its structural rigidity and electronic properties make it suitable for enhancing the performance of electronic devices. The incorporation of halogenated biphenyls into electronic materials can improve charge transport and stability .

Liquid Crystal Displays (LCDs)

this compound has been investigated for its role in liquid crystal technology. Its unique chemical properties allow it to function effectively as a component in LCDs, contributing to better display performance and color accuracy .

Environmental Studies

Pollution Monitoring

The environmental impact of halogenated biphenyls, including this compound, has been a subject of research due to their persistence in the environment and potential toxicity. Studies have focused on their behavior in ecological systems and their role as pollutants. Understanding their degradation pathways can aid in developing remediation strategies for contaminated sites .

Case Study 1: PRMT5 Inhibition

In a recent study published in December 2024, researchers synthesized a series of PRMT5 inhibitors based on biphenyl structures, including this compound. The study highlighted the compound's ability to selectively inhibit PRMT5 activity in vitro, leading to reduced tumor cell proliferation .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental assessment conducted by the International Agency for Research on Cancer evaluated various halogenated compounds' carcinogenic risks, including those derived from biphenyls like this compound. The findings underscored the need for regulatory measures to mitigate exposure risks associated with these substances .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of the halogen atom . This process is influenced by the electronic effects of the substituents and the reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Properties

Halogen position significantly impacts reactivity and physical properties. Key analogs include:

Electronic Effects :

- 3-Bromo-2-chloro-1,1'-biphenyl : Proximal halogens create a polarized electron-deficient ring, favoring nucleophilic aromatic substitution or metal insertion .

- 2-Bromo-2'-chloro-1,1'-biphenyl : Adjacent halogens on different rings may sterically hinder coupling reactions compared to para-substituted analogs .

Data Tables

Q & A

Q. What role does this compound play in studying anion-π interactions in supramolecular chemistry?

- Methodology : The electron-deficient aromatic system (due to Br/Cl substituents) can engage in anion-π interactions, studied via F NMR titration (using fluorinated analogs) or X-ray crystallography. Binding constants (Kₐ) are calculated to compare affinity for anions like nitrate or sulfate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.